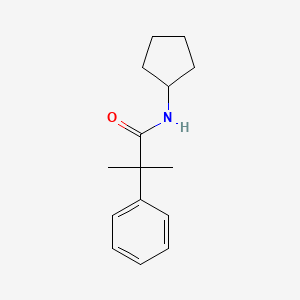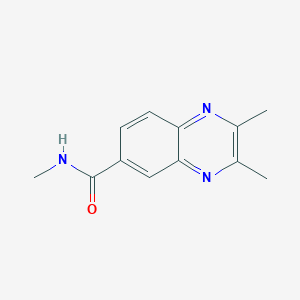
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide, also known as TMQ or PQ-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMQ is a quinoxaline derivative that has been synthesized through various methods, and it has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~6~,2,3-trimethyl-6-quinoxalinecarboxamide is not fully understood, but it is believed to involve its antioxidant properties. N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been found to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been found to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, including cyclooxygenase-2 and inducible nitric oxide synthase. N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has also been found to protect against neurotoxicity induced by various agents, including beta-amyloid and 6-hydroxydopamine.
Avantages Et Limitations Des Expériences En Laboratoire
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has several advantages for lab experiments, including its ability to scavenge free radicals and inhibit lipid peroxidation, making it a useful tool for studying oxidative stress and cell damage. Additionally, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, making it a potential candidate for the development of new therapeutics. However, there are also limitations to using N~6~,2,3-trimethyl-6-quinoxalinecarboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N~6~,2,3-trimethyl-6-quinoxalinecarboxamide, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the toxicity and safety of N~6~,2,3-trimethyl-6-quinoxalinecarboxamide, especially in the context of its potential use as a therapeutic agent. Other future directions include the development of new methods for synthesizing N~6~,2,3-trimethyl-6-quinoxalinecarboxamide and the exploration of its potential applications in other fields, including material science and agriculture.
Conclusion:
In conclusion, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has potential applications in medicine, agriculture, and material science, and there are several future directions for research on this compound. While there are limitations to using N~6~,2,3-trimethyl-6-quinoxalinecarboxamide in lab experiments, further research on this compound could lead to the development of new therapeutics and the advancement of various fields.
Méthodes De Synthèse
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide can be synthesized through various methods, including the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with oxalyl chloride and then reacting the resulting acid chloride with N,N-dimethylformamide. Both methods produce N~6~,2,3-trimethyl-6-quinoxalinecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been extensively studied for its potential applications in diverse fields, including medicine, agriculture, and material science. In medicine, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been shown to have a protective effect against oxidative stress in plants, making it a potential candidate for the development of stress-resistant crops. In material science, N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been used as a precursor for the synthesis of various organic materials, including conducting polymers and organic light-emitting diodes.
Propriétés
IUPAC Name |
N,2,3-trimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-8(2)15-11-6-9(12(16)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXCERMOTKVIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

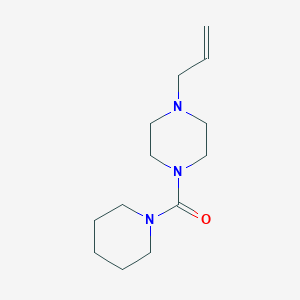
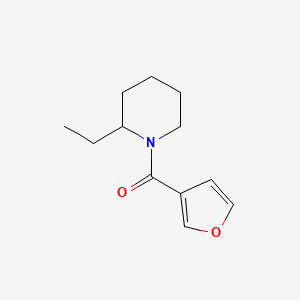

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)



![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
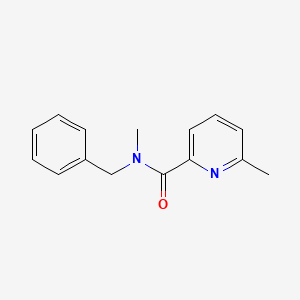
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
